(R)-3-Ethyl-1-(ethylsulfonyl)piperazine
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Overview
Description
®-3-Ethyl-1-(ethylsulfonyl)piperazine is a chiral piperazine derivative characterized by the presence of an ethyl group and an ethylsulfonyl group attached to the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-1-(ethylsulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
®-3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-3-Ethyl-1-(ethylsulfonyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the sulfonyl group enhances its binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Similar in structure but differ in the nitrogen atom arrangement.
Morpholine derivatives: Contain an oxygen atom in the ring, leading to different chemical properties.
Other piperazine derivatives: Include compounds with various substituents, such as aryl or alkyl groups.
Uniqueness
®-3-Ethyl-1-(ethylsulfonyl)piperazine is unique due to its specific chiral configuration and the presence of both ethyl and ethylsulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H18N2O2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
(3R)-3-ethyl-1-ethylsulfonylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
WWCUYYDJFKDBGC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CCN1)S(=O)(=O)CC |
Canonical SMILES |
CCC1CN(CCN1)S(=O)(=O)CC |
Origin of Product |
United States |
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